2-Hydroxy-4-methylbenzenesulfonamide
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Overview
Description
2-Hydroxy-4-methylbenzenesulfonamide is an organic compound with the molecular formula C7H9NO3S It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxyl group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-hydroxy-4-methylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia to yield 2-Hydroxy-4-methylbenzenesulfonamide .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The methyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed:
Oxidation: Products may include 2-hydroxy-4-methylbenzaldehyde or 2-hydroxy-4-methylbenzoic acid.
Reduction: The major product is 2-hydroxy-4-methylbenzenamine.
Substitution: Products depend on the substituent introduced, such as 2-hydroxy-4-bromomethylbenzenesulfonamide.
Scientific Research Applications
2-Hydroxy-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes like pH regulation and fluid balance . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
2-Hydroxy-4-methylbenzenesulfonamide can be compared with other sulfonamide derivatives:
Similar Compounds: Examples include 2-hydroxy-4-methoxybenzenesulfonamide, 2-hydroxy-4-chlorobenzenesulfonamide, and 2-hydroxy-4-nitrobenzenesulfonamide .
Uniqueness: The presence of the hydroxyl and methyl groups in this compound imparts unique chemical properties, such as increased solubility and specific reactivity patterns, distinguishing it from other sulfonamides.
Properties
CAS No. |
43059-21-8 |
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Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-hydroxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO3S/c1-5-2-3-7(6(9)4-5)12(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
InChI Key |
WXBVWQGQKAOBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N)O |
Origin of Product |
United States |
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